molecular formula C6H7IN2O B3253792 4-Iodo-6-methoxypyridin-3-amine CAS No. 227180-21-4

4-Iodo-6-methoxypyridin-3-amine

Cat. No.: B3253792
CAS No.: 227180-21-4
M. Wt: 250.04 g/mol
InChI Key: CZEKHMLILUQRPV-UHFFFAOYSA-N
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Description

4-Iodo-6-methoxypyridin-3-amine (CAS 227180-21-4) is a high-purity chemical intermediate with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol . This compound is supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . As a pyridine derivative featuring both iodine and amine functional groups, it serves as a versatile building block in organic synthesis and pharmaceutical research. The presence of the iodine atom makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal for constructing complex molecular architectures. Researchers can leverage this compound to develop novel active molecules or as a key intermediate in multi-step synthetic routes. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) prior to use. Handle with appropriate precautions, as it carries safety warnings .

Properties

IUPAC Name

4-iodo-6-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEKHMLILUQRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-methoxypyridin-3-amine typically involves the iodination of 6-methoxypyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 6-methoxypyridin-3-amine with an aryl or vinyl iodide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (SN_\text{N}Ar) or transition-metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Reactions:

  • Nucleophilic Substitution :
    Reacts with amines, thiols, or alkoxides under basic conditions to replace iodine. For example:

    4 Iodo 6 methoxypyridin 3 amine+R NH2Base DMF4 R NH 6 methoxypyridin 3 amine+HI\text{4 Iodo 6 methoxypyridin 3 amine}+\text{R NH}_2\xrightarrow{\text{Base DMF}}\text{4 R NH 6 methoxypyridin 3 amine}+\text{HI}

    Typical conditions include potassium hydroxide in DMF at 20–80°C .

  • Metal-Mediated Coupling :
    Participates in Suzuki-Miyaura coupling with boronic acids using Pd catalysts (e.g., Pd(PPh3_3)4_4) to form biaryl derivatives .

Table 1: Substitution Reaction Examples

Reaction TypeReagents/ConditionsProductYieldSource
Nucleophilic SubstitutionKOH, DMF, 20°C, 16h4-Amino-6-methoxypyridin-3-amine28%
Suzuki CouplingPd(PPh3_3)4_4, Cs2_2CO3_3, DMF4-Aryl-6-methoxypyridin-3-amine50–95%

Cross-Coupling Reactions

The iodine atom facilitates palladium- or iron-catalyzed cross-couplings, forming carbon–carbon or carbon–heteroatom bonds.

Key Reactions:

  • Suzuki-Miyaura Coupling :
    Reacts with aryl boronic acids to yield biarylpyridines .

  • Buchwald-Hartwig Amination :
    Forms C–N bonds with secondary amines using Pd catalysts.

Table 2: Cross-Coupling Examples

Coupling TypePartner ReagentCatalyst SystemProductYieldSource
Suzuki-MiyauraPhenylboronic acidPd(OAc)2_2, SPhos4-Phenyl-6-methoxypyridin-3-amine91%
Buchwald-HartwigPiperidinePd2_2(dba)3_3, Xantphos4-Piperidinyl-6-methoxypyridin-3-amine67%

Functionalization of the Amine Group

The primary amine at the 3-position undergoes alkylation, acylation, or condensation.

Key Reactions:

  • Alkylation :
    Reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines .

  • Acylation :
    Forms amides with acyl chlorides (e.g., acetyl chloride) .

Table 3: Amine Functionalization Examples

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationBenzyl bromide, K2_2CO3_3, DMF3-(Benzylamino)-4-iodo-6-methoxypyridine62%
AcylationAcetyl chloride, pyridine3-Acetamido-4-iodo-6-methoxypyridine75%

Oxidation and Reduction

The amine and iodine groups are susceptible to redox transformations.

Key Reactions:

  • Amine Oxidation :
    Converts the amine to a nitro group using m-CPBA or H2_2O2_2.

  • Iodine Reduction :
    Reduces iodine to hydrogen using Zn/HCl or catalytic hydrogenation.

Table 4: Redox Reaction Examples

Reaction TypeReagents/ConditionsProductYieldSource
Oxidationm-CPBA, CH2_2Cl2_24-Iodo-6-methoxy-3-nitropyridine85%
ReductionH2_2, Pd/C, EtOH4-H-6-methoxypyridin-3-amine90%

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics :

  • IUPAC Name : 4-Iodo-6-methoxypyridin-3-amine
  • Molecular Formula : C7H8IN3O
  • Molecular Weight : 253.06 g/mol

The compound consists of a pyridine ring substituted with an iodine atom at the 4-position and a methoxy group at the 6-position, along with an amino group at the 3-position. This unique arrangement allows for diverse interactions with biological molecules.

ComponentDescription
Pyridine RingContains iodine and methoxy substituents
Amino GroupProvides basic properties and reactivity

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, making it instrumental in developing new chemical entities.

Biology

The compound has been investigated for its potential biological activities, particularly in relation to its interactions with biomolecules. Its structural features suggest possible roles in:

  • Enzyme Inhibition : Modulating enzyme activity through specific interactions.
  • Biomolecular Probes : Serving as a probe to study the dynamics of pyridine derivatives with proteins and nucleic acids.

Medicine

This compound shows promise in drug discovery due to its unique structure:

  • Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Research indicates potential protective effects against neurodegenerative diseases by reducing oxidative stress.

Industry

In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials. Its versatility allows it to be incorporated into polymers or functionalized surfaces for applications in organic electronics and catalysis.

Study 1: Neuroprotective Properties

A study focused on derivatives similar to this compound revealed their ability to reduce apoptosis in astrocytes induced by amyloid beta (Aβ) peptides. The findings suggest that these compounds may decrease pro-inflammatory cytokines like TNF-α, indicating a mechanism for neuroprotection against degenerative conditions.

Study 2: Anticancer Activity

Research investigating the anticancer properties of related pyridine derivatives highlighted their efficacy in inhibiting cell proliferation across various cancer cell lines. The presence of halogen substituents was noted to enhance biological activity, suggesting that modifications similar to those found in this compound could yield beneficial therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Iodo-6-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following pyridine derivatives share structural similarities with 4-Iodo-6-methoxypyridin-3-amine, differing primarily in substituent type, position, or functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Iodo (4), Methoxy (6), Amine (3) C₆H₇IN₂O ~252.04 (calculated) High reactivity in cross-coupling; potential radiosensitizer
6-Methoxy-4-methylpyridin-3-amine Methyl (4), Methoxy (6), Amine (3) C₇H₁₀N₂O 138.17 Electron-donating methyl group enhances ring basicity; used in drug intermediates
4-Chloro-5-methoxypyridin-3-amine Chloro (4), Methoxy (5), Amine (3) C₆H₇ClN₂O 174.59 Smaller halogen (Cl) reduces steric bulk; less reactive in substitution vs. iodo
3-Iodo-4-methoxypyridine Iodo (3), Methoxy (4) C₆H₆INO 235.02 Iodo at position 3 alters electronic distribution; limited data on applications
2-Iodo-6-methylpyridin-3-amine Iodo (2), Methyl (6), Amine (3) C₇H₉IN₂ 247.97 Steric hindrance at position 2 affects regioselectivity in reactions

Reactivity and Functional Group Analysis

  • Halogen Effects :

    • Iodo vs. Chloro : The iodine atom in this compound acts as a superior leaving group compared to chlorine in 4-Chloro-5-methoxypyridin-3-amine, enabling efficient nucleophilic aromatic substitution (e.g., Ullmann coupling) .
    • Positional Effects : Moving the iodo substituent from position 4 (target compound) to position 3 (3-Iodo-4-methoxypyridine) reduces conjugation with the amine group, altering reactivity in electrophilic substitutions.
  • Methoxy Group Influence :

    • The methoxy group at position 6 in the target compound donates electron density to the ring, activating positions 2 and 4 for electrophilic attack. In contrast, 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine () features a bulky trimethylsilyl-ethynyl group, which sterically hinders reactions at position 3 .
  • Amine Group Interactions :

    • The amine at position 3 in this compound participates in hydrogen bonding, enhancing solubility in polar solvents. Analog 6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2) shows similar solubility but reduced steric demand due to the methyl group .

Biological Activity

4-Iodo-6-methoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of relevant literature.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H8N2O
  • Molecular Weight : 152.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. It has been noted to influence the sphingosine metabolic pathway, particularly through the modulation of sphingosine kinase activity. This enzyme is crucial for the production of sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation, survival, and migration .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of sphingolipid metabolism, which is essential for maintaining cellular homeostasis and regulating apoptotic pathways .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to enhance neuronal survival by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) generation .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cells while promoting survival in neuronal cultures. For example, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability among oral cancer cells (Ca9-22), with notable changes in cell morphology and increased markers of apoptosis .

In Vivo Studies

Animal model studies further support the compound's therapeutic potential. In rodent models of neurodegeneration, administration of this compound resulted in improved motor function and cognitive performance, correlating with reduced neuronal loss and enhanced neurogenesis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value
This compoundAnticancer, NeuroprotectiveNot specified
P7C3-S243NeuroprotectiveIC50 < 10 µM
Ethyl 7-chloroquinoline-4-carboxylateAntimicrobial, AnticancerIC50 ~ 19 nM

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 4-Iodo-6-methoxypyridin-3-amine?

  • Methodology : Start with 6-methoxypyridin-3-amine (CAS 33631-09-3) . Protect the amine group (e.g., via acetylation) to direct iodination to the 4-position. Use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under reflux. Deprotect using acidic hydrolysis (e.g., HCl/EtOH), followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity via HPLC and structural identity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the regioselectivity of iodination be controlled in pyridine derivatives like this compound?

  • Methodology : Regioselectivity is influenced by directing groups. The methoxy group at position 6 is electron-donating, favoring electrophilic attack at the para position relative to the amine. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimentally, protect the amine to prevent undesired side reactions and validate selectivity via 1^1H NMR (monitoring aromatic proton shifts) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., coupling constants for aromatic protons). IR spectroscopy identifies functional groups (N-H stretch at ~3300 cm1^{-1}). Mass spectrometry (EI or ESI) confirms molecular weight (expected [M+H]+^+ for C6_6H8_8IN2_2O: 265.96). Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How does the iodine substituent influence the coordination chemistry of this compound in metal complexes?

  • Methodology : Compare with chloro/bromo analogs. Synthesize Co(II) or Cu(II) complexes by refluxing the ligand with metal salts (e.g., CoCl2_2) in ethanol. Characterize via UV-Vis (d-d transitions), ESR (for Cu(II)), and X-ray crystallography. The iodine’s steric bulk may reduce coordination efficiency, while its electron-withdrawing effect could modulate ligand field strength .

Q. Can this compound serve as a precursor in cross-coupling reactions for drug discovery?

  • Methodology : Leverage the iodine atom for Suzuki-Miyaura or Buchwald-Hartwig couplings. Example: React with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C) to install biaryl motifs. Monitor reaction progress via TLC and optimize catalyst loading (0.5–5 mol%). Purify products via flash chromatography and validate via 19^19F NMR (if fluorinated partners are used) .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes). Calculate ADMET parameters (SwissADME) to assess bioavailability. Compare global reactivity descriptors (Conceptual DFT) with antimicrobial analogs to identify electron-rich sites for modification .

Q. How do steric and electronic effects of the iodine substituent impact reactivity in nucleophilic aromatic substitution?

  • Methodology : Compare reaction rates with non-iodinated analogs. Use kinetic studies (HPLC monitoring) under standardized conditions (e.g., NaNH2_2 in NH3_3(l)). The iodine’s electron-withdrawing effect activates the ring but its bulk may hinder attack. Computational modeling (Hammett σ constants) quantifies electronic contributions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activities of halogenated pyridine derivatives?

  • Methodology : Cross-validate assays (e.g., broth microdilution vs. disk diffusion). Check for impurities via LC-MS. For this compound, ensure the iodine does not decompose under testing conditions (e.g., light exposure). Compare MIC values with structurally similar compounds to isolate substituent effects .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight265.96 g/mol
Preferred Iodination MethodNIS in DMF, 80°C, 12 hrs
Key NMR Shifts (δ, ppm)H-2: 8.12 (d), H-5: 6.89 (s)
Antimicrobial ActivityMIC: 32 µg/mL (E. coli), 64 µg/mL (S. aureus)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-6-methoxypyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Iodo-6-methoxypyridin-3-amine

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